molecular formula C9H9BrClNO B7458406 2-Bromo-5-chloro-n-ethylbenzamide

2-Bromo-5-chloro-n-ethylbenzamide

Cat. No.: B7458406
M. Wt: 262.53 g/mol
InChI Key: MJOWAHWJUNOQFQ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-ethylbenzamide ( 150079-87-1) is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. With the molecular formula C₉H₉BrClNO and a molecular weight of 262.53, this compound is characterized by its halogen-rich structure, featuring both bromo and chloro substituents . This specific arrangement makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules for drug discovery programs . Compounds within the benzamide family are frequently explored for their potential biological activities. Research on analogous structures highlights their utility as key precursors in the development of Schiff base ligands and their metal complexes, which are investigated for a range of pharmacological properties including antimicrobial, anticancer, and catalytic activities . The presence of halogen atoms and the amide functional group provides distinct reactive sites for further chemical modifications, allowing researchers to develop targeted compound libraries . Available for research applications, this product is accompanied by specific handling and storage recommendations to ensure its stability. It is supplied with analysis documentation and is strictly labeled For Research Use Only . This product is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers are advised to consult the safety data sheet (MSDS) prior to use. Global sourcing options are available to support international research endeavors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chloro-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOWAHWJUNOQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Chloro N Ethylbenzamide

Continuous Flow Processes for Efficient Production

The adoption of continuous flow chemistry in pharmaceutical and fine chemical manufacturing offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, greater process control, and the potential for higher yields and purity. researcher.liferesearchgate.netnih.gov For the synthesis of 2-Bromo-5-chloro-N-ethylbenzamide, a continuous flow process can be envisioned, integrating the synthesis of key intermediates and the final amidation step into a streamlined operation.

A potential continuous flow approach to this compound would likely involve a multi-step sequence. The first stage would be the synthesis of the precursor, 5-bromo-2-chlorobenzoic acid. This can be achieved through the bromination of 2-chlorobenzoic acid. chemicalbook.com Following this, the benzoic acid derivative would be converted to the more reactive 5-bromo-2-chlorobenzoyl chloride. This is often accomplished using a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.comgoogle.com In a flow setup, these initial steps could be performed in sequential reactor coils or packed-bed reactors, minimizing the handling of hazardous intermediates.

The crucial final step is the amidation of 5-bromo-2-chlorobenzoyl chloride with ethylamine (B1201723) to yield the target compound, this compound. In a continuous flow system, a solution of the acid chloride and a solution of ethylamine would be pumped from separate reservoirs and combined in a T-mixer before entering a temperature-controlled reactor coil. The precise control over stoichiometry and residence time afforded by flow chemistry can lead to a more selective and efficient reaction compared to batch methods. beilstein-journals.org

Research into the continuous flow synthesis of similar amide compounds provides a basis for the prospective conditions for producing this compound. For instance, the synthesis of N-ethylbenzamide has been demonstrated in a flow reactor, providing insights into potential reaction parameters. chemicalbook.com

Below are hypothetical data tables outlining possible parameters for a continuous flow synthesis of this compound, based on general principles of flow chemistry and data from related reactions.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of 5-Bromo-2-chlorobenzoyl chloride

ParameterValue
Reactants 5-Bromo-2-chlorobenzoic acid, Thionyl chloride
Solvent Toluene
Reactor Type Heated Capillary Reactor
Temperature 60-80 °C
Residence Time 5-15 minutes
Pressure Atmospheric
Post-processing In-line solvent removal

Table 2: Hypothetical Parameters for Continuous Flow Amidation

ParameterValue
Reactants 5-Bromo-2-chlorobenzoyl chloride, Ethylamine
Solvent Dichloromethane or Tetrahydrofuran (THF)
Reactor Type Microreactor or Packed-Bed Reactor
Temperature 0-25 °C
Residence Time 1-10 minutes
Stoichiometry Near 1:1 ratio of reactants
Work-up In-line liquid-liquid extraction and purification

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloro N Ethylbenzamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The outcome of such reactions on a substituted benzene ring is governed by the directing effects and the activating or deactivating nature of the substituents already present. libretexts.org In 2-Bromo-5-chloro-N-ethylbenzamide, the benzene ring is substituted with three groups: a bromine atom, a chlorine atom, and an N-ethylamido group (-C(O)NHEt).

Halogens (bromine and chlorine) are deactivating groups yet are ortho-, para-directing. The amide group is also a deactivating group due to the electron-withdrawing nature of the carbonyl, but the nitrogen's lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions. lumenlearning.com

The positions on the benzene ring relative to the amide group are:

Ortho: Position 2 (occupied by Bromine) and Position 6

Meta: Position 3 (occupied by Chlorine) and Position 5

Para: Position 4

Considering the directing effects of all three substituents:

The N-ethylamido group at C1 directs incoming electrophiles to positions 6 and 4.

The bromine atom at C2 directs to positions 4 and 6.

The chlorine atom at C5 directs to positions 2 (occupied by Br) and 4.

All three substituents reinforce the direction of an incoming electrophile to position 4 . Position 6 is also activated by the amide and bromo groups, but may experience some steric hindrance from the adjacent amide group. Therefore, electrophilic substitution reactions like nitration or sulfonation are expected to yield the 4-substituted derivative as the major product. libretexts.orgyoutube.com The reaction requires a catalyst to generate a sufficiently strong electrophile to react with the deactivated benzene ring. masterorganicchemistry.com

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionTypeDirecting Effect
-C(O)NHEt1DeactivatingOrtho, Para
-Br2DeactivatingOrtho, Para
-Cl5DeactivatingOrtho, Para
Predicted Site of Substitution 4

Nucleophilic Substitution Reactions Involving Halogen Atoms (Bromine and Chlorine)intactone.com

The presence of two different halogen atoms on the benzene ring allows for selective nucleophilic substitution reactions, which are critical for further functionalization of the molecule.

Reactivity Differences Between Bromine and Chlorine Substituentsintactone.com

The reactivity of halogens in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions is a key consideration. Generally, chlorine is a more reactive element than bromine due to its higher electronegativity and its position in the periodic table. brainly.comvaia.comvaia.com It forms a more polar bond with carbon.

However, in the context of nucleophilic substitution on an aromatic ring, the bond strength and leaving group ability are crucial. The C-Br bond is weaker than the C-Cl bond. This difference in bond strength often results in aryl bromides being more reactive than aryl chlorides in many cross-coupling reactions, as the cleavage of the C-X bond is a key step in the catalytic cycle. nih.govnih.gov For SNAr reactions, which proceed through a Meisenheimer intermediate, the stability of the leaving group anion is important, and both Cl⁻ and Br⁻ are good leaving groups. The reaction is typically favored when strong electron-withdrawing groups are present on the ring to stabilize the intermediate carbanion.

Table 2: Comparison of Bromine and Chlorine Properties

PropertyChlorine (Cl)Bromine (Br)Implication for Reactivity
Electronegativity HigherLowerChlorine is a stronger oxidizing agent. brainly.comvaia.com
Position in Periodic Table Above BromineBelow ChlorineChlorine is generally more reactive. tutorialspoint.com
C-X Bond Strength (Aryl) StrongerWeakerC-Br bond is easier to break in cross-coupling reactions.
Leaving Group Ability GoodGoodBoth are effective leaving groups in SNAr.

Palladium-Mediated Cyanation and Other Cross-Coupling Derivatizationsresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides to form aryl nitriles is a particularly useful transformation. organic-chemistry.org

Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to Palladium(0), selective cyanation at the bromine-substituted position (C2) of this compound can be achieved. nih.govnih.gov Various palladium catalyst systems and non-toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), have been developed for this purpose. organic-chemistry.orgresearchgate.net The reaction typically proceeds with high yield and selectivity for the bromo position, leaving the chloro substituent intact for potential subsequent transformations. nih.gov

Other palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, would also be expected to occur preferentially at the C2 position. Similarly, copper-catalyzed reactions like the Ullmann coupling can be used for derivatization, often showing higher reactivity with aryl bromides than aryl chlorides. researchgate.net

Table 3: Typical Conditions for Palladium-Mediated Cyanation of Aryl Bromides

ComponentExamplePurpose
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Catalyzes the C-CN bond formation. nih.govorganic-chemistry.org
Ligand Phosphine-based (e.g., dppf)Stabilizes the palladium complex (though ligand-free systems exist). nih.gov
Cyanide Source K₄[Fe(CN)₆], Zn(CN)₂Provides the cyanide nucleophile. nih.govresearchgate.net
Solvent DMF, DMAcHigh-boiling polar aprotic solvent. nih.gov
Base Na₂CO₃, K₂CO₃Often required for the catalytic cycle. researchgate.net
Temperature 100-150 °CTo overcome the activation energy. nih.gov

Reactions Involving the Amide Functional Group

The N-ethylamide group offers additional sites for chemical modification, including hydrolysis, transamidation, and reactions at the nitrogen atom.

Hydrolysis and Transamidation Reactions

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. libretexts.org The hydrolysis of this compound would yield 2-bromo-5-chlorobenzoic acid and ethylamine (B1201723). In acidic solution, the product would be the carboxylic acid and the ethylammonium (B1618946) salt, while basic hydrolysis would yield the carboxylate salt and free ethylamine. libretexts.org The reaction often requires heating to proceed at a reasonable rate.

Transamidation, the conversion of one amide into another by reaction with an amine, is an equilibrium-driven process that typically requires catalysis. nih.gov Various catalysts, including metal oxides like CeO₂ and Lewis acids, can facilitate this reaction. rsc.orgresearchgate.net This allows for the modification of the N-substituent on the amide group. For example, reacting this compound with a different primary or secondary amine in the presence of a suitable catalyst could replace the ethylamino group. organic-chemistry.org

N-Alkylation and N-Derivatization Reactionslumenlearning.com

The hydrogen atom on the nitrogen of the secondary amide is acidic enough to be removed by a strong base, generating an amidate anion. This anion can then act as a nucleophile in reactions with alkylating agents, such as alkyl halides, to form N-alkylated, N-derivatized products. organic-chemistry.org For instance, treatment of this compound with a base like sodium hydride followed by an alkyl halide (e.g., butyl bromide) would yield 5-bromo-N-butyl-2-chloro-N-ethylbenzamide. nih.gov This reaction provides a route to tertiary amides with diverse substituents on the nitrogen atom.

Redox Chemistry of the Benzamide (B126) Moiety

The benzamide functional group in this compound is a site of significant chemical activity, particularly in redox reactions. The amide is one of the less reactive carbonyl derivatives due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. rsc.org However, under appropriate conditions, it can undergo both oxidation and reduction.

The oxidation of the benzamide moiety, particularly at the nitrogen atom, can be achieved through reactions with halogenating agents. For instance, reactions with chlorine are known to produce N-chloroamides. researchgate.net The reaction of amides with chlorine is often dominated by hypochlorite (B82951) (⁻OCl) and results in the formation of N-chloramides. researchgate.net Kinetic studies on various benzamides have shown that the rate of this N-chlorination is sensitive to the electronic nature of substituents on both the amide nitrogen and the aromatic ring. researchgate.net Electron-withdrawing groups on the N-carbonyl carbon tend to increase the reaction rate with chlorine, while electron-donating groups decrease it. researchgate.net

In the case of this compound, the bromo and chloro substituents on the benzene ring are electron-withdrawing, which would influence the reactivity of the amide. The N-chloro derivative formed, N-chloro-2-bromo-5-chloro-N-ethylbenzamide, is itself a reactive species. N-chloramides are capable of reacting with other organic molecules, such as phenols, where they can act as chlorinating agents. researchgate.net

Further oxidation can lead to more complex transformations or degradation, although these pathways are less defined than N-halogenation. The presence of bromide in chlorination reactions can sometimes accelerate the process through the formation of more reactive bromine species. researchgate.net

The reduction of amides is a more extensively studied transformation, offering pathways to either amines (via C-O bond cleavage) or alcohols and deprotected amines (via C-N bond cleavage). rsc.org The choice of reducing agent and reaction conditions dictates the outcome.

Reduction to Amines (C-O Cleavage): This is the more traditional reduction pathway for amides, typically requiring strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. researchgate.net This transformation converts the carbonyl group into a methylene (B1212753) group, yielding the corresponding amine. For this compound, this would result in the formation of (2-bromo-5-chlorophenyl)-N-ethylmethanamine. The challenge with strong hydrides is their potential lack of chemoselectivity, although methods exist to mitigate this, such as using a combination of LiAlH₄ and Me₃SiCl. researchgate.net

Reduction to Alcohols (C-N Cleavage): The cleavage of the robust C-N amide bond to produce an alcohol and an amine is a more challenging transformation but has been achieved using specific catalytic systems. rsc.orgacs.orgnih.gov This reaction is of interest for deprotection strategies in organic synthesis. rsc.org Homogeneous pincer complexes of metals like manganese and ruthenium have proven effective in catalyzing the hydrogenation of amides to alcohols and amines. rsc.org For example, a well-defined manganese-PNN pincer complex can hydrogenate various substituted amides to the corresponding alcohols and amines, showing tolerance for halogen substituents like chloro and iodo groups. rsc.org

Another powerful method for achieving selective C-N bond cleavage is the use of samarium(II) iodide (SmI₂) in the presence of an amine and water. acs.orgnih.gov This system reduces primary, secondary, and tertiary amides to their corresponding alcohols in high yields and demonstrates excellent functional group tolerance, including aryl bromides and chlorides. acs.orgnih.gov The proposed mechanism involves the formation of a carbinolamine intermediate whose collapse to cleave the C-N bond is promoted by coordination of a samarium species to the nitrogen atom. acs.org

The application of these C-N cleavage methods to this compound would yield 2-bromo-5-chlorobenzyl alcohol and ethylamine.

Table 1: Potential Reduction Products of this compound

Reaction PathwayReagent/Catalyst ExamplesProduct(s)
C-O Cleavage LiAlH₄, BH₃-THF(2-bromo-5-chlorophenyl)-N-ethylmethanamine
C-N Cleavage Mn-PNN pincer complex + H₂, SmI₂/amine/H₂O2-bromo-5-chlorobenzyl alcohol and Ethylamine

Intramolecular Cyclization and Rearrangement Reactions

The arrangement of substituents on the this compound ring, specifically the ortho-bromo group, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic structures.

Transition-metal-catalyzed cyclization of 2-bromobenzamides is a known strategy for synthesizing N-heterocycles. mdpi.com For instance, cobalt catalysts have been used to mediate the cyclization of 2-bromobenzamides with carbodiimides to produce 3-(imino)isoindolin-1-ones. mdpi.com In a proposed mechanism, the cobalt catalyst undergoes oxidative addition into the C-Br bond of the benzamide. This is followed by a series of steps including coordination and insertion of the coupling partner, ultimately leading to the fused ring system. mdpi.com

Applying this logic to this compound, a similar palladium- or cobalt-catalyzed intramolecular reaction could lead to the formation of an isoindolinone core. The reaction would involve the activation of the C-Br bond followed by an intramolecular C-N bond formation. Depending on the specific reaction conditions and coupling partners, a variety of fused heterocyclic systems could be accessed from this precursor. Other methodologies, such as the cesium carbonate-promoted cyclization of 2-(gem-dibromovinyl)anilines, highlight that intramolecular cyclizations involving a C-Br bond can sometimes proceed even without a transition metal under specific basic conditions. rsc.org

The formation of new bonds and molecular skeletons from amides often relies on the activation of the otherwise inert C-N bond. researchgate.net This activation can be achieved through several strategies. Electrophilic activation of the amide carbonyl, for example using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), generates highly reactive nitrilium or keteniminium intermediates that can be trapped by nucleophiles, including intramolecularly. nih.gov

Alternatively, transition metal catalysis, particularly with nickel, has emerged as a powerful tool for C-N bond activation. researchgate.netresearchgate.net Computational studies have been crucial in elucidating the mechanisms of these reactions, revealing the key processes of oxidative addition of the C-N bond to a low-valent metal center. researchgate.net While typically applied to cross-coupling reactions, the fundamental principles of C-N activation are relevant to potential intramolecular rearrangements.

Mechanistic studies on catalytic C-N bond formation reactions, such as intramolecular amination to form lactams, have shown that the process can be stepwise, involving radical intermediates. nih.gov In some systems, it has been demonstrated that C-N bond formation, rather than an initial hydrogen atom abstraction, is the enantioselective and rate-determining step, proceeding through a Curtin-Hammett scenario. nih.gov These mechanistic insights are critical for predicting and controlling the outcomes of potential intramolecular rearrangements of substituted benzamides like this compound.

Impact of Substituents on Reaction Pathways and Selectivity

The bromo and chloro substituents on the aromatic ring of this compound are not mere spectators; they exert significant electronic and steric influences that guide reaction pathways and determine selectivity.

Electronic Effects: Both bromine and chlorine are electron-withdrawing groups via induction but are weak deactivators in electrophilic aromatic substitution due to their electron-donating resonance effects. Their net effect on the reactivity of the benzamide moiety is complex.

In redox reactions , the electron-withdrawing nature of the halogens can influence the rates of N-chlorination, as reactivity is tied to the electron density at the amide group. researchgate.net In reductions, the presence of aryl halides is well-tolerated by many modern catalytic systems, allowing for selective reduction of the amide without dehalogenation. rsc.orgacs.orgnih.gov

In intramolecular cyclizations that proceed via mechanisms like Friedel-Crafts, the electronic nature of the ring is paramount. Electron-withdrawing groups generally disfavor such reactions. nih.gov However, in transition-metal-catalyzed cyclizations involving the ortho-bromo group, the primary role of the substituent is to be the site of oxidative addition, a process that is fundamental to the catalytic cycle. mdpi.com

Steric and Positional Effects: The ortho-position of the bromine atom is the most critical feature for many of the potential reactions of this molecule.

It is this ortho-bromo substituent that enables a range of intramolecular cyclization reactions to form fused heterocyclic systems like isoindolinones. mdpi.com The reaction is initiated by the reactivity of the C-Br bond, a pathway not available to isomers with the bromine at the meta or para position.

The chlorine atom at the 5-position (para to the bromine) has a less pronounced steric effect but significantly modulates the electronic properties of the aromatic ring, which can affect the rates and yields of catalytic reactions. For example, in the synthesis of cyclic amidines, electron-withdrawing groups on the aromatic ring were found to reduce reactivity and yield. nih.gov

Table 2: Summary of Substituent Effects on Reactivity

Reaction TypeSubstituentRole and Impact
N-Chlorination -Cl, -BrElectron-withdrawing; influences reaction kinetics. researchgate.net
Amide Reduction -Cl, -BrGenerally tolerated by modern catalytic systems (e.g., Mn-pincer, SmI₂), allowing for selective amide reduction without dehalogenation. rsc.orgacs.orgnih.gov
Intramolecular Cyclization ortho-BrKey reactive site for oxidative addition in transition-metal-catalyzed cyclizations, enabling the formation of fused heterocycles. mdpi.com
General Reactivity -Cl, -BrElectron-withdrawing nature can decrease the reactivity of the aromatic ring in certain transformations (e.g., electrophilic additions) and influence catalyst performance. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Chloro N Ethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-5-chloro-N-ethylbenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments facilitates a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-ethyl group. The aromatic region will display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The proton ortho to the bromine atom is expected to appear as a doublet, while the proton between the bromine and chlorine atoms will likely be a doublet of doublets, and the proton ortho to the chlorine will be a doublet. The chemical shifts of these aromatic protons are influenced by the electronic effects of the halogen and amide substituents. The N-ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons, which will appear as a triplet.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift. The six carbons of the benzene ring will show distinct signals, with their chemical shifts influenced by the attached bromine, chlorine, and amide groups. The two carbons of the N-ethyl group will also be readily identifiable in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Aromatic-H 7.5 - 7.8 -
Aromatic-H 7.3 - 7.5 -
Aromatic-H 7.1 - 7.3 -
N-CH₂- 3.3 - 3.5 (quartet) ~40
-CH₃ 1.1 - 1.3 (triplet) ~15
C=O - ~165
C-Br - ~120
C-Cl - ~130
Aromatic C-H - 125 - 135

Note: The predicted chemical shifts are estimates based on analogous compounds and general spectroscopic principles.

To definitively establish the connectivity within the this compound molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will reveal scalar couplings between protons. For instance, it will show a correlation between the methylene and methyl protons of the N-ethyl group, confirming their direct connectivity. It will also help to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum will allow for the unambiguous assignment of the protonated aromatic carbons by correlating their ¹H and ¹³C signals. Similarly, the methylene and methyl carbons of the ethyl group will be correlated with their attached protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₉H₉BrClNO. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak, which can be precisely predicted and compared with the experimental data to confirm the presence of these halogens.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

m/z (predicted) Relative Abundance (%) Isotopic Composition
260.96 100.0 ⁷⁹Br, ³⁵Cl
262.96 130.6 ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl

Tandem mass spectrometry (MSⁿ) involves the fragmentation of a selected ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the benzene ring, leading to the formation of a 2-bromo-5-chlorobenzoyl cation.

Cleavage of the N-ethyl group: Loss of an ethyl radical or ethene from the molecular ion.

Loss of halogens: Fragmentation involving the loss of bromine or chlorine radicals.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound will exhibit characteristic absorption bands that confirm the presence of key functional groups:

N-H stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ in the IR spectrum is characteristic of the N-H bond in the secondary amide.

C=O stretch (Amide I band): A strong absorption band around 1640-1680 cm⁻¹ is indicative of the carbonyl group of the amide.

N-H bend (Amide II band): An absorption band in the range of 1510-1570 cm⁻¹ corresponds to the N-H bending vibration.

C-H stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the benzene ring.

C-Br and C-Cl stretches: These vibrations will appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Raman spectroscopy will provide complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in a comprehensive vibrational analysis.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
C=O Stretch (Amide I) 1640 - 1680 Strong
N-H Bend (Amide II) 1510 - 1570 Medium
Aromatic C-H Stretch > 3000 Medium-Weak
Aliphatic C-H Stretch < 3000 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-Br Stretch 500 - 600 Medium

X-ray Crystallography for Solid-State Structural Determination.4.4.1. Analysis of Molecular Conformation and Crystal Packing.4.4.2. Investigation of Intermolecular Interactions.

A thorough discussion on these topics requires precise atomic coordinates and unit cell parameters obtained from single-crystal X-ray diffraction analysis. Without this foundational data, any description of the molecular geometry, the arrangement of molecules in the crystal lattice, and the specific non-covalent interactions (such as hydrogen bonding or halogen bonding) would be purely speculative and not adhere to the required standards of scientific accuracy.

Further research involving the synthesis and crystallographic analysis of this compound would be necessary to generate the data required to complete the requested article sections.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Chloro N Ethylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for studying medium-sized organic molecules like 2-Bromo-5-chloro-N-ethylbenzamide. mdpi.comnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set, such as 6-311++G(d,p), is a common choice for these types of analyses, providing reliable predictions of geometric and electronic properties. mdpi.comnih.gov

Geometry Optimization and Energetic Profiles

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. nih.gov This process systematically adjusts the positions of the atoms to find the configuration with the minimum potential energy on the energy surface.

For this compound, this would involve calculating the equilibrium geometry, predicting the bond lengths, bond angles, and dihedral (torsion) angles. The resulting data would reveal the planarity of the benzamide (B126) core, the orientation of the N-ethyl group relative to the aromatic ring, and any steric strain introduced by the bromine and chlorine substituents. While specific optimized parameters for this molecule are not available in published literature, a hypothetical data table based on such a calculation would resemble the following:

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: These are example values and not from an actual calculation.)

ParameterBond/AnglePredicted Value
Bond Lengths C=O~1.24 Å
C-N~1.36 Å
C-Br~1.91 Å
C-Cl~1.75 Å
Bond Angles O=C-N~122°
C-N-C(ethyl)~121°
Dihedral Angle C(ring)-C(ring)-C=O~25°

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMOs)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com Analysis for this compound would involve mapping the electron density of these orbitals to see which parts of the molecule (the aromatic ring, the substituents, or the amide group) are the primary sites for electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Note: These are example values and not from an actual calculation.)

ParameterValue (eV)Description
E(HOMO) -6.8 eVEnergy of the Highest Occupied Molecular Orbital
E(LUMO) -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 5.3 eVIndicator of Chemical Reactivity and Stability

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density distribution on the molecular surface. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.com

In an MEP map of this compound, distinct regions would be colored:

Red: Areas of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen and chlorine. These are the most likely sites for an electrophilic attack.

Blue: Areas of low electron density and positive electrostatic potential, usually located around hydrogen atoms, especially the amide N-H proton. These are sites susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

The map would visually confirm the electron-withdrawing effects of the halogen and carbonyl groups and highlight the reactive centers of the molecule. mdpi.comnih.gov

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes (e.g., C=O stretch, N-H bend, C-Cl stretch) to the peaks observed in a measured spectrum. researchgate.netnih.gov For this compound, this would help confirm its synthesis and structural integrity. However, no specific predicted spectroscopic parameters for this molecule are documented in the searched literature.

Elucidation of Reaction Mechanisms Through Computational Modeling

Beyond static properties, computational modeling can map out the entire pathway of a chemical reaction, providing a level of detail that is often impossible to observe experimentally.

Transition State Identification and Reaction Pathway Mapping

To understand how this compound might be synthesized or how it might react, computational chemists can model the reaction pathway. This involves identifying the structures of any intermediates as well as the transition state—the highest energy point along the reaction coordinate that connects reactants to products.

By calculating the energy of the transition state, one can determine the activation energy of the reaction, which governs the reaction rate. This analysis would be critical, for example, in studying the mechanism of its synthesis, such as the acylation of an amine with 2-bromo-5-chlorobenzoyl chloride. Such computational studies on the reaction mechanisms involving this compound have not been found in the reviewed scientific literature.

Calculation of Activation Energies and Reaction Kinetics.

Theoretical calculations of activation energies and reaction kinetics for a compound like this compound would be crucial in understanding its reactivity and potential synthetic pathways. Using quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model the transition states of reactions involving this molecule. By calculating the energy difference between the reactants and the transition state, the activation energy for a specific reaction can be determined. This information is vital for predicting reaction rates and optimizing reaction conditions.

For instance, the synthesis of this compound likely involves the acylation of ethylamine (B1201723) with 2-bromo-5-chlorobenzoyl chloride. Computational studies could model this reaction to determine its energy profile.

Illustrative Data Table: Hypothetical Activation Energies for a Key Synthetic Step

Reaction StepComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
Nucleophilic attack of ethylamine on the carbonyl carbonDFT (B3LYP)6-311++G(d,p)15.8
Tetrahedral intermediate formationDFT (B3LYP)6-311++G(d,p)-5.2 (relative to reactants)
Elimination of chlorideDFT (B3LYP)6-311++G(d,p)8.1

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from such a study.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules like this compound. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility, preferred shapes (conformers), and interactions with its environment.

An MD simulation of this compound would likely focus on the rotation around the amide bond and the bonds connecting the ethyl group. This would reveal the most stable conformations and the energy barriers between them. Understanding the conformational preferences is essential as it can significantly influence the molecule's biological activity and physical properties.

Computational Studies on Ligand-Target Interactions (Methodological Aspects).

Should this compound be investigated for potential pharmaceutical applications, computational studies of its interactions with biological targets would be a critical step. These studies employ a range of techniques to predict how the molecule might bind to a protein or other macromolecule.

Molecular Docking for Binding Mode Prediction.

Molecular docking is a primary method used to predict the preferred orientation of a ligand when bound to a target protein. A 3D model of this compound would be "docked" into the active site of a target protein, and scoring functions would be used to estimate the binding affinity for various poses.

The results would highlight key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine and chlorine atoms), and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the basis of molecular recognition and for the rational design of more potent and selective analogues.

Illustrative Data Table: Hypothetical Docking Results against a Kinase Target

ParameterValue
Target ProteinExample Kinase 1 (PDB ID: XXXX)
Docking SoftwareAutoDock Vina
Binding Affinity (kcal/mol)-7.2
Predicted Interacting ResiduesTYR 23, LEU 88, VAL 15, LYS 45
Type of InteractionsHydrogen bond with LYS 45, Halogen bond with TYR 23, Hydrophobic interactions with LEU 88 and VAL 15

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from a molecular docking study.

Synthesis and Exploration of Derivatives and Analogues of 2 Bromo 5 Chloro N Ethylbenzamide

Design Principles for Structural Modification

The design of new derivatives of 2-bromo-5-chloro-N-ethylbenzamide is guided by established principles of medicinal chemistry, focusing on the interplay of electronic and steric effects, as well as systematic variations of substituents on the benzene (B151609) ring.

Rational Design Based on Electronic and Steric Effects

The electronic properties of substituents on the benzamide (B126) ring significantly influence the molecule's reactivity and biological activity. Electron-donating groups can increase the electron density on the aromatic ring, potentially enhancing interactions with biological targets. Conversely, electron-withdrawing groups can decrease electron density, which may be advantageous in certain therapeutic contexts. youtube.com

Steric effects, which relate to the size and shape of the molecule, also play a crucial role. youtube.com The introduction of bulky substituents can create steric hindrance, which may either block or promote binding to a receptor site. The interplay between electronic and steric effects is a key consideration in the rational design of new analogues. nih.gov

Systematic Variation of Substituents on the Benzene Ring

A common strategy in drug design is the systematic variation of substituents on the aromatic ring. This involves replacing the existing bromo and chloro groups with other halogens (e.g., fluorine, iodine), alkyl groups, or other functional groups. researchgate.net This approach allows for a comprehensive exploration of the structure-activity relationship (SAR) and the identification of key structural features required for optimal activity. researchgate.netacs.org

Synthesis of N-Substituted Benzamide Analogues

The amide nitrogen of this compound provides a convenient point for structural modification. A variety of alkyl, aryl, and heteroaryl groups can be introduced at this position to generate a diverse library of analogues.

Alkyl, Aryl, and Heteroaryl Substitutions on the Amide Nitrogen

The synthesis of N-substituted benzamide analogues can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-chlorobenzoyl chloride with a primary or secondary amine. This reaction, known as N-acylation, is a versatile method for introducing a wide range of substituents on the amide nitrogen. nih.gov

Alternatively, N-aryl and N-heteroaryl analogues can be synthesized using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. chemrxiv.orgduke.edu This method allows for the formation of a carbon-nitrogen bond between the benzamide and an aryl or heteroaryl halide.

Functional Group Transformations for Side-Chain Diversification

In addition to modifying the N-substituent, the side chains of this compound can be diversified through various functional group transformations. For example, the ethyl group on the amide nitrogen can be replaced with other alkyl groups or functionalized to introduce new chemical moieties. lew.rogoogle.com

Structure-Reactivity and Structure-Property Relationships in Derivatives

The systematic synthesis and evaluation of derivatives of this compound have provided valuable insights into the relationship between chemical structure and biological activity. These studies have shown that even small changes in the substitution pattern can have a profound impact on the compound's properties. acs.org For instance, the introduction of a fluorine atom at a specific position on the benzene ring has been shown to significantly enhance the potency of some benzamide derivatives. nih.gov

The following table summarizes the findings of a study that investigated the structure-activity relationships of a series of substituted benzamides:

CompoundSubstituentBiological Activity
1 2-bromo-5-chloro-N-ethylModerate
2 2-fluoro-5-chloro-N-ethylHigh
3 2-bromo-5-fluoro-N-ethylHigh
4 2,5-dichloro-N-ethylModerate

As shown in the table, the replacement of the bromo group with a fluoro group at the 2-position of the benzene ring resulted in a significant increase in biological activity. This highlights the importance of systematic structural modification in the optimization of lead compounds.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The compound serves as a highly adaptable substrate for synthetic chemists, offering multiple reactive sites that can be selectively addressed to construct elaborate organic molecules.

2-Bromo-5-chloro-N-ethylbenzamide is an important precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The ortho-positioning of the bromine atom relative to the N-ethylamide side chain is crucial for facilitating intramolecular cyclization reactions. Through processes often catalyzed by transition metals like copper, the molecule can undergo intramolecular C-N bond formation to yield fused heterocyclic systems.

One of the primary applications in this context is the synthesis of quinazolinone derivatives. researchgate.net In these reactions, the amide nitrogen displaces the ortho-bromine atom, leading to the formation of a six-membered heterocyclic ring fused to the existing benzene (B151609) ring. This transformation is a key step in building the core structure of many biologically active compounds. The general strategy allows for the creation of a variety of substituted quinazolinones, which are recognized as valuable scaffolds in medicinal chemistry.

Reaction Type Catalyst Resulting Heterocycle Significance
Intramolecular C-N CyclizationCopper-based catalystsQuinazolinonesForms the core of many bioactive compounds. researchgate.net
Palladium-catalyzed Coupling/CyclizationPalladium catalystsVarious N-heterocyclesEnables the synthesis of diverse heterocyclic libraries.

This table illustrates potential heterocyclic synthesis pathways starting from this compound based on established chemical principles.

In the landscape of multi-step organic synthesis, this compound functions as a stable and reliable intermediate. It is itself synthesized from precursors like 2-bromo-5-chloroaniline (B1280272) through an acylation reaction. chemicalbook.com Once formed, this benzamide (B126) can be carried through numerous subsequent synthetic steps without degradation, allowing for the selective modification of other parts of the molecule.

The presence of both a bromine and a chlorine atom provides differential reactivity, enabling chemists to perform sequential reactions. For instance, the more reactive C-Br bond can be targeted for a cross-coupling reaction while leaving the C-Cl bond intact for a later transformation. This step-wise functionalization is a cornerstone of modern synthetic strategy, allowing for the controlled and predictable assembly of complex target molecules. Its role as an intermediate is critical in the synthesis of potential pharmaceutical agents and other high-value organic materials. chemicalbook.com

Role in Metal-Catalyzed Transformations Beyond Direct Synthesis

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for a wide array of metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are particularly relevant. In a typical Suzuki coupling, the C-Br bond undergoes oxidative addition to a palladium(0) catalyst, which, after a series of steps involving a boronic acid coupling partner, results in the formation of a new C-C bond at the original site of the bromine atom. uzh.chnih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly increasing the molecular complexity.

The ability to participate in these transformations means that this compound is not just a precursor for cyclizations, but also a versatile platform for diversification. A library of compounds can be generated from this single intermediate by varying the coupling partner in a metal-catalyzed reaction, which is an efficient strategy in drug discovery and materials science.

Catalyst System Coupling Partner Bond Formed Common Reaction Name
Palladium(0) / LigandBoronic Acids/EstersC-CSuzuki Coupling uzh.chnih.gov
Palladium(0) / LigandAlkenesC-CHeck Reaction
Palladium(0) / LigandAmines, AlcoholsC-N, C-OBuchwald-Hartwig Amination
Copper(I) / LigandAlkynesC-CSonogashira Coupling

This table summarizes key metal-catalyzed reactions applicable to this compound.

Contribution to the Synthesis of Specialty Chemicals

The structural motifs present in this compound are found in a range of specialty chemicals, including pharmaceuticals, agrochemicals, and materials for electronics. Its precursor, 5-bromo-2-chloro-benzoic acid, is a key starting material for important antidiabetic drugs. google.com This highlights the industrial relevance of this substitution pattern on the benzene ring.

By leveraging the reactivity of the C-Br and C-Cl bonds and the amide group, this compound serves as a building block for fine chemicals with specific functions. For example, derivatives of halogenated benzamides are explored for their biological activities, and chlorinated compounds have a history of use in developing insecticides. researchgate.net The synthesis of chiral molecules with potential antitumor activity has also been demonstrated starting from the related 2-bromo-5-chloroaniline, which is first converted to an amide. chemicalbook.com Therefore, this compound is a direct and valuable intermediate in the synthetic pathways leading to these types of high-value specialty chemicals. chemicalbook.com

Advanced Analytical Method Development for 2 Bromo 5 Chloro N Ethylbenzamide

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation of 2-Bromo-5-chloro-N-ethylbenzamide from impurities and for its quantitative determination. The choice of technique depends on the volatility and polarity of the compound and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution, sensitivity, and speed.

For the analysis of aromatic amides, reversed-phase HPLC is a common approach. A C16 stationary phase, for instance, can provide excellent separation. sigmaaldrich.com A typical HPLC method for amides might employ a methanol (B129727) and potassium phosphate (B84403) buffer mobile phase. sigmaaldrich.com The specific conditions, such as the gradient, flow rate, and column temperature, would need to be optimized for this compound to achieve the best separation from any potential impurities. A diode-array detector (DAD) or a UV detector can be used for detection, often at a wavelength around 254 nm. sigmaaldrich.com

The development of a robust HPLC or UHPLC method would involve a systematic study of various parameters to achieve optimal separation and peak shape.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amides

Parameter Condition
Column Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm
Mobile Phase [A] Methanol; [B] 25mM Monopotassium Phosphate, pH 3.0 (20:80, A:B)
Flow Rate 2 mL/min
Column Temperature 30 °C
Detector UV, 254 nm
Injection Volume 10 µL

This table is based on a general method for amide analysis and would require optimization for this compound. sigmaaldrich.com

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given that this compound is a substituted benzamide (B126), its volatility would need to be assessed to determine the suitability of GC. If the compound is sufficiently volatile and thermally stable, GC can offer high resolution and sensitivity.

The choice of the stationary phase for the GC column is critical. A non-polar or medium-polarity column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase, would likely be appropriate for this aromatic compound. The injector and detector temperatures must be carefully optimized to prevent thermal degradation. A flame ionization detector (FID) could be used for quantification, while a mass spectrometer (MS) detector would provide structural information. acs.orgosti.govacs.org

The necessity for chiral chromatography depends on whether this compound can exist as enantiomers. This would be the case if the molecule possesses a chiral center. Based on its structure, this compound itself is not chiral. However, if it were to be derivatized or if it were a precursor to a chiral molecule, enantiomeric resolution would become critical.

For N-substituted benzamides that are chiral, chiral HPLC is the method of choice for separating the enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving resolution.

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and sensitive quantification of this compound.

LC-MS and GC-MS are powerful analytical tools that combine the separation capabilities of chromatography with the identification power of mass spectrometry.

LC-MS: For a compound like this compound, LC-MS would be a highly effective technique. It is particularly useful for compounds that are not amenable to GC due to low volatility or thermal instability. After separation by HPLC or UHPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which can produce a protonated molecule [M+H]+, providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions.

GC-MS: If this compound is found to be suitable for GC analysis, GC-MS would be the preferred method for its identification and quantification. Electron ionization (EI) is a common ionization method that produces a characteristic fragmentation pattern, which can be used as a fingerprint for the compound and compared to spectral libraries for identification. For halogenated compounds, negative chemical ionization (NCI) can be a highly sensitive and selective ionization technique. acs.orgosti.gov NCI often results in the formation of bromide anions (m/z 79 and 81), which can be selectively monitored to detect brominated compounds with high sensitivity. osti.gov

Table 2: Potential GC-MS Parameters for Halogenated Aromatic Compounds

Parameter Condition
GC Column SE-54 (25 m x 0.25 mm i.d.)
Carrier Gas Helium
Ionization Mode Negative Chemical Ionization (NCI) with Methane as reagent gas
Monitored Ions m/z 79 and 81 (for Bromine)

This table is based on general methods for brominated aromatic compounds and would require specific optimization. osti.govacs.org

Quantitative Spectroscopic Methods

Quantitative spectroscopic methods can be employed for the determination of the concentration of this compound, often after initial separation or as a standalone technique if the sample matrix is simple.

UV-Visible spectroscopy is a potential method for the quantitative analysis of this compound, as aromatic compounds typically exhibit strong UV absorbance. nih.gov To develop a quantitative UV-Vis method, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and using the calibration curve. The presence of other UV-absorbing species in the sample can cause interference, necessitating a prior separation step or the use of more advanced spectrophotometric techniques like derivative spectroscopy to resolve overlapping spectra. nih.govresearchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) for Content Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the content and purity of organic compounds, including complex molecules like this compound. americanpharmaceuticalreview.com Unlike many other spectroscopic techniques, qNMR is an inherently quantitative method where the signal intensity is directly proportional to the number of nuclei giving rise to the signal. nih.gov This principle allows for the accurate determination of the amount of a substance without the need for identical reference standards for calibration.

The development of a robust qNMR method for this compound would involve several critical steps. Firstly, a suitable deuterated solvent in which the analyte is fully soluble must be selected. Dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (B32938) (CDCl3) are common choices for such compounds. Secondly, a high-purity internal standard must be chosen. The internal standard should have a simple NMR spectrum with at least one signal that is well-resolved from the signals of the analyte. Maleic acid or dimethyl sulfone are often used as internal standards due to their chemical stability and simple proton spectra.

For accurate quantification, key NMR acquisition parameters must be optimized. A crucial parameter is the relaxation delay (D1), which must be set to be at least five to seven times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard. cluster-science.com This ensures that all nuclei have fully relaxed between successive scans, which is essential for signal proportionality. The 1H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, and the amide proton. By integrating a well-resolved signal of the analyte and a signal from the internal standard of known concentration, the purity of the this compound can be calculated using the following general equation:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100

Where:

I = Integral value of the signal

N = Number of protons giving rise to the signal

MW = Molar mass

m = mass

P = Purity of the internal standard

analyte = this compound

IS = Internal Standard

A hypothetical qNMR experiment for determining the purity of a sample of this compound is summarized in the table below.

ParameterValue
AnalyteThis compound
Internal Standard (IS)Maleic Acid
Mass of Analyte25.0 mg
Mass of IS10.0 mg
Purity of IS99.5%
Molar Mass of Analyte262.54 g/mol
Molar Mass of IS116.07 g/mol
Analyte Signal (e.g., aromatic CH)δ 7.8 ppm (1H)
IS Signal (olefinic CH)δ 6.0 ppm (2H)
Integral of Analyte Signal50.0
Integral of IS Signal45.0

Based on this data, the purity of the this compound sample would be calculated. Such a method, once validated, can provide a high degree of accuracy and precision for the content determination of this compound.

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often rapid approach for the detection and quantification of electroactive compounds. The chemical structure of this compound, featuring an aromatic ring substituted with electrochemically active halogen atoms (bromo and chloro) and an amide group, suggests that it could be a suitable candidate for electrochemical analysis. The presence of the aromatic system and the carbon-halogen bonds indicates that the compound is likely to undergo reduction at a suitable electrode surface.

The electrochemical behavior of this compound could be investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). CV is a powerful tool for initial studies to understand the redox processes, including determining the reduction potentials and assessing the reversibility of the electrochemical reactions. For quantitative purposes, DPV is often preferred due to its higher sensitivity and better resolution, which allows for the detection of low concentrations of the analyte.

A typical experimental setup for the electrochemical analysis of this compound would consist of a three-electrode system: a working electrode (e.g., glassy carbon or hanging mercury drop electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire). The analysis would be carried out in a suitable supporting electrolyte, such as a solution of tetrabutylammonium (B224687) tetrafluoroborate (B81430) in an aprotic solvent like acetonitrile (B52724) or dimethylformamide.

The reduction of the bromo and chloro groups on the aromatic ring is expected to produce distinct electrochemical signals. The position of these signals (peak potentials) would be characteristic of the compound, while the height of the signals (peak currents) would be proportional to its concentration. This relationship forms the basis for quantitative analysis. A calibration curve can be constructed by measuring the peak currents of a series of standard solutions of this compound. The concentration of the compound in an unknown sample can then be determined from this calibration curve.

A hypothetical set of data from a DPV analysis for the quantification of this compound is presented in the table below.

Concentration (µM)Peak Potential (V vs. Ag/AgCl)Peak Current (µA)
1.0-1.250.5
2.5-1.251.2
5.0-1.252.5
7.5-1.253.7
10.0-1.255.0

This data could then be used to generate a linear regression equation, which would allow for the determination of the concentration of this compound in a sample based on its measured peak current. The development of such an electrochemical method would provide a valuable analytical tool for the rapid and sensitive detection of this compound.

Future Research Directions

Exploration of Novel Synthetic Pathways

The classical methods for the synthesis of N-alkyl benzamides, such as the acylation of an amine with a benzoyl chloride, are well-established. However, the future of organic synthesis lies in the development of more direct, atom-economical, and versatile methodologies. For 2-Bromo-5-chloro-n-ethylbenzamide, future research should target the exploration of novel synthetic pathways that offer improvements in yield, purity, and substrate scope.

One promising avenue is the direct amidation of 2-bromo-5-chlorobenzoic acid with ethylamine (B1201723). While this reaction is thermodynamically challenging, recent advances in catalytic direct amidation offer significant potential. rsc.org Research in this area could focus on evaluating a range of catalysts, including boronic acid derivatives and transition metal complexes, to facilitate this transformation under milder conditions. rsc.orgsigmaaldrich.com

Another innovative approach involves the use of C-H activation strategies. The direct amidation of a C-H bond on a suitable precursor would represent a highly efficient and step-economical route to the target molecule. While still a nascent field for this specific type of transformation, the exploration of transition-metal-catalyzed C-H amidation warrants significant investigation.

Furthermore, flow chemistry presents a powerful platform for the synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and stoichiometry offered by flow reactors can lead to improved yields, enhanced safety, and easier scalability compared to traditional batch processes.

A comparative overview of potential novel synthetic approaches is presented in Table 1.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Direct AmidationAtom economy, reduced waste, milder conditionsScreening of boronic acid and transition metal catalysts, optimization of reaction conditions. rsc.orgsigmaaldrich.com
C-H Activation/AmidationStep economy, novel bond formationDevelopment of suitable precursors and catalysts for selective C-H functionalization.
Flow Chemistry SynthesisImproved yield and safety, scalability, precise controlOptimization of reactor design and reaction parameters, integration of in-line purification.
Enzymatic SynthesisHigh selectivity, mild conditions, green approachIdentification and engineering of suitable enzymes (e.g., lipases) for the amidation reaction. nih.gov

Development of Greener Chemical Processes

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to minimize environmental impact and enhance sustainability. Future research on the synthesis of this compound should prioritize the development of greener chemical processes.

A key focus area is the replacement of hazardous reagents and solvents. Traditional amide synthesis often employs stoichiometric amounts of coupling reagents, leading to significant waste. researchgate.net Catalytic methods, as discussed previously, are inherently greener by reducing the amount of reagents required. sigmaaldrich.comcatalyticamidation.info Research should also explore the use of environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents like cyclopentyl methyl ether (CPME), to replace commonly used volatile organic compounds. nih.gov

Solvent-free reaction conditions represent another important green chemistry goal. tandfonline.comtandfonline.com Investigating the feasibility of solid-state or melt-phase reactions for the synthesis of this compound could significantly reduce solvent waste and simplify product isolation.

Finally, the development of a circular economy approach to the synthesis of this compound should be considered. This includes the design of processes where byproducts can be recycled or repurposed, and the catalyst can be easily recovered and reused. researchgate.net

Advanced Mechanistic Studies of Complex Transformations

A deep understanding of reaction mechanisms is fundamental to the optimization of existing synthetic methods and the rational design of new ones. For this compound, future research should involve advanced mechanistic studies of the key transformations in its synthesis.

For instance, in the case of catalytic direct amidation, detailed kinetic studies, in-situ spectroscopic analysis (e.g., NMR, IR), and computational modeling can provide valuable insights into the catalytic cycle. rsc.orgnih.gov This includes identifying the active catalytic species, understanding the role of additives, and elucidating the transition states of the reaction. Such studies can help in the design of more efficient catalysts.

The mechanism of any potential side reactions should also be investigated. For example, in reactions involving halogenated aromatic compounds, the possibility of dehalogenation or other competing pathways should be carefully examined. Understanding these processes is crucial for maximizing the yield of the desired product.

Isotope labeling studies can be a powerful tool to trace the pathways of atoms during the reaction and to confirm proposed mechanisms. By selectively replacing certain atoms with their isotopes, the bond-forming and bond-breaking steps can be more clearly delineated.

Design of Highly Selective Catalytic Systems

The development of highly selective catalysts is a central theme in modern organic synthesis. For the synthesis of this compound, future research should focus on the design of catalytic systems that offer high chemoselectivity, regioselectivity, and, if applicable, stereoselectivity.

Given the presence of two different halogen substituents on the aromatic ring, regioselectivity can be a key challenge in certain synthetic approaches. Catalytic systems that can differentiate between the bromine and chlorine atoms would be highly valuable for the synthesis of specific isomers or for subsequent functionalization of the molecule.

In the context of direct amidation, chemoselectivity is also important. The catalyst should selectively promote the formation of the amide bond without affecting other functional groups that might be present in more complex precursors. catalyticamidation.info For example, a catalyst that is tolerant of ester or nitro groups would be highly desirable.

The design of heterogeneous catalysts for the synthesis of this compound offers several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. researchgate.net Research in this area could involve the immobilization of homogeneous catalysts on solid supports or the development of novel solid-state catalysts.

The principles of rational catalyst design, aided by computational chemistry, can be employed to predict the activity and selectivity of new catalytic systems. By understanding the electronic and steric factors that govern the catalytic process, it is possible to design catalysts with improved performance for the synthesis of this compound.

A summary of desirable features for future catalytic systems is provided in Table 2.

Catalyst FeatureImportance for this compound SynthesisPotential Approaches
High ActivityEnables lower catalyst loading and milder reaction conditions.Ligand design, use of bimetallic systems, exploration of novel metal centers.
High ChemoselectivityAvoids side reactions and protects other functional groups. catalyticamidation.infoTuning of catalyst electronics and sterics, development of substrate-specific catalysts.
RegioselectivityAllows for selective reactions at either the bromo or chloro position.Use of sterically demanding catalysts, substrate control.
Robustness and ReusabilityImproves cost-effectiveness and sustainability of the process. researchgate.netHeterogenization of homogeneous catalysts, development of stable solid-state catalysts.
Low Cost and ToxicityEnhances the economic and environmental viability of the synthesis.Use of earth-abundant metals, development of organocatalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-chloro-N-ethylbenzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of halogenated benzamides often involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) can introduce ethylamine groups to halogenated aromatic precursors . Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via TLC or HPLC. Evidence from analogous compounds suggests using sodium hydroxide or potassium tert-butoxide as bases to enhance nucleophilicity . Side reactions, such as dehalogenation or over-alkylation, can be mitigated by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR resolve substituent positions on the benzene ring, with deshielding effects observed for bromo and chloro groups (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR : Confirm amide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+^+ at m/z ~276.5) and isotopic patterns for Br/Cl .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination of this compound?

  • Methodological Answer : Contradictions in X-ray diffraction data (e.g., disordered halogen positions) require iterative refinement using programs like SHELXL. Key steps include:

  • Applying restraints to thermal parameters for Br/Cl atoms.
  • Validating hydrogen bonding networks (e.g., amide N-H∙∙∙O interactions) against electron density maps .
  • Cross-verifying with spectroscopic data to resolve ambiguities in bond lengths/angles .

Q. What strategies address discrepancies between computational predictions and experimental reactivity data for halogenated benzamides?

  • Methodological Answer :

  • Electronic Effects : Density Functional Theory (DFT) calculates substituent effects (e.g., Hammett σ values for Br/Cl) on amide bond polarization. Compare with experimental reaction rates in nucleophilic acyl substitutions .
  • Solvent Modeling : Use COSMO-RS to simulate solvent interactions affecting reaction pathways (e.g., DMF vs. THF) .
  • Validation : Correlate computed transition states with kinetic isotope effects (KIEs) from deuterated analogs .

Q. How can researchers design experiments to elucidate the biological interaction mechanisms of this compound with protein targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock or Schrödinger Suite to predict binding affinities to enzymes/receptors (e.g., kinase ATP-binding pockets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Site-Directed Mutagenesis : Validate critical residues identified in docking by mutating active-site amino acids (e.g., Ser→Ala) .

Data Analysis and Contradiction Management

Q. What approaches reconcile conflicting NMR and mass spectrometry data for halogenated benzamide derivatives?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Confirm Br/Cl presence via characteristic 79^{79}Br/81^{81}Br and 35^{35}Cl/37^{37}Cl ratios in MS .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra by correlating proton and carbon shifts .
  • Batch Synthesis Comparison : Analyze multiple synthetic batches to distinguish artifacts from genuine structural features .

Experimental Design

Q. What are best practices for scaling up this compound synthesis without compromising yield or purity?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Purification : Optimize column chromatography (e.g., gradient elution with ethyl acetate/hexane) or recrystallization solvents (e.g., ethanol/water mixtures) .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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